molecular formula C12H16N2O6S B7586764 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid

2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid

Cat. No. B7586764
M. Wt: 316.33 g/mol
InChI Key: APQLTDKSVOTVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid is a chemical compound that has been synthesized for various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid involves the inhibition of the enzyme carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of this enzyme leads to a decrease in bicarbonate production which can lead to a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid include a decrease in blood pressure and a decrease in bicarbonate production. It has also been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid in lab experiments is its ability to inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. One limitation is that it may not be effective in all types of cancer cells.

Future Directions

For research on 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid include investigating its potential use in combination with other cancer therapies. It may also be useful to study its effects on other physiological processes that involve carbonic anhydrase. Additionally, further research may be needed to determine its effectiveness in different types of cancer cells.

Synthesis Methods

The synthesis method for 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid involves the reaction of 4-chloro-2-nitrophenol with 2-(methylamino)propan-1-ol to form 2-(4-nitrophenoxy)propan-1-ol. This intermediate is then reacted with sodium sulfite to form 2-(4-hydroxyphenoxy)propan-1-ol. The final step involves the reaction of this intermediate with chloroacetic acid to form 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid.

Scientific Research Applications

2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid has been used in various scientific research applications. It has been studied as a potential treatment for hypertension and heart failure. It has also been investigated for its potential use in cancer therapy as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

2-[4-[[1-(methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S/c1-8(12(17)13-2)14-21(18,19)10-5-3-9(4-6-10)20-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQLTDKSVOTVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid

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